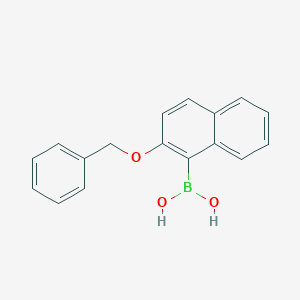

2-(Benzyloxy)naphthalen-1-ylboronic acid

描述

2-(Benzyloxy)naphthalen-1-ylboronic acid is an organic compound with the molecular formula C17H15BO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid typically involves the reaction of 2-naphthol with benzyl bromide to form 2-(benzyloxy)naphthalene. This intermediate is then subjected to lithiation followed by treatment with trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-(Benzyloxy)naphthalen-1-ylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C)

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid typically involves:

- Formation of Intermediate : Reacting 2-naphthol with benzyl bromide to create 2-(benzyloxy)naphthalene.

- Lithiation : The intermediate is then subjected to lithiation.

- Borylation : Treatment with trimethyl borate yields the final boronic acid product.

Industrial Production Methods

In industrial settings, the production methods mirror laboratory synthesis but are optimized for larger quantities, emphasizing high yield and purity through controlled reaction conditions.

Types of Reactions

The primary reaction involving this compound is the Suzuki-Miyaura cross-coupling , which facilitates the formation of carbon-carbon bonds. This reaction requires:

- Reagents : A palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and an aryl or vinyl halide.

- Conditions : Typically conducted in organic solvents like toluene or ethanol under inert atmospheres at elevated temperatures (80-100°C).

Major Products

The products from these reactions predominantly include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and organic materials.

Applications in Scientific Research

This compound has diverse applications across several fields:

Chemistry

- Organic Synthesis : It is extensively used as a building block in synthesizing complex organic molecules through Suzuki-Miyaura reactions.

Biology

- Fluorescent Probes : Employed in developing fluorescent probes for biological imaging and detection due to its ability to form stable complexes with metal ions.

Medicine

- Anticancer Research : Investigated for potential applications in synthesizing pharmaceutical compounds with anticancer properties. Studies indicate that it may enhance the efficacy of existing anticancer therapies by inhibiting proteasome activity.

Industry

- Organic Electronics : Utilized in producing organic electronic materials and polymers, highlighting its versatility beyond synthetic chemistry.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited growth in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to proteasome inhibition, leading to increased pro-apoptotic factors.

Antimicrobial Efficacy

Research assessing antimicrobial properties found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These results suggest potential applications in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Biological Activity | Description | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibits growth in cancer cell lines | IC50 = 12 µM (MCF-7) |

| Antimicrobial | Inhibits growth of bacteria | MIC = 15 µg/mL (S. aureus) MIC = 20 µg/mL (E. coli) |

| Fluorescent Probes | Used for biological imaging applications | - |

Similar Compounds

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 2-Naphthylboronic acid

作用机制

The mechanism of action of 2-(Benzyloxy)naphthalen-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst

相似化合物的比较

2-(Benzyloxy)naphthalen-1-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and 4-methoxyphenylboronic acid. While all these compounds are used in Suzuki-Miyaura cross-coupling reactions, this compound is unique due to its naphthalene core, which imparts distinct electronic and steric properties .

Similar Compounds

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 2-Naphthylboronic acid

生物活性

2-(Benzyloxy)naphthalen-1-ylboronic acid, with the CAS number 219834-96-5, is an organic compound featuring a boronic acid functional group attached to a naphthalene structure. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various chemical applications. Its molecular formula is C17H15BO3, and it possesses a molecular weight of approximately 278.11 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through mechanisms that include:

- Oxidative Addition : The compound can form complexes with transition metals, facilitating reactions that lead to the formation of biaryl compounds.

- Transmetalation : This step involves the transfer of an organic group from the boronic acid to a palladium complex during cross-coupling reactions.

- Reductive Elimination : The final step in the reaction regenerates the catalyst and produces the desired biaryl product .

Biological Applications

This compound has been investigated for several biological applications:

- Anticancer Properties : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound may enhance the efficacy of existing anticancer therapies.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi .

- Fluorescent Probes : It is also used in developing fluorescent probes for biological imaging, leveraging its ability to form stable complexes with metal ions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various boronic acid derivatives, including this compound. The results demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the inhibition of proteasome activity, leading to increased levels of pro-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These findings suggest potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

| Biological Activity | Description | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibits growth in cancer cell lines | IC50 = 12 µM (MCF-7) |

| Antimicrobial | Inhibits growth of bacteria | MIC = 15 µg/mL (S. aureus) MIC = 20 µg/mL (E. coli) |

| Fluorescent Probes | Used for biological imaging applications | - |

属性

IUPAC Name |

(2-phenylmethoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGFIOKWQKNPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。